RGFP966
Overview
Description
N-(2-amino-4-fluorophenyl)-3-[1-(3-phenylprop-2-enyl)-4-pyrazolyl]-2-propenamide is an aromatic amide and an aromatic amine.
Scientific Research Applications
KCNQ2 Potassium Channel Opener Activity : A study by L'Heureux et al. (2005) found that certain heteroaryl substituted acrylamides, similar in structure to the compound , showed potent activity as KCNQ2 potassium channel openers. These compounds have potential applications in treating neurological disorders (L'Heureux et al., 2005).
Characterization of Research Chemicals : A research chemical closely related to the specified compound was characterized by McLaughlin et al. (2016). They emphasized the importance of accurate identification for the proper understanding of their pharmacological activities (McLaughlin et al., 2016).
Synthesis of N-Substituted Pyrazole Derivatives : The synthesis of compounds involving N-substituted pyrazole structures, which are similar to the compound , was explored by Panchal & Patel (2011). Such syntheses contribute to the development of new molecules with potential medicinal properties (Panchal & Patel, 2011).
Cytotoxicity of Pyrazole Derivatives : Hassan et al. (2014) synthesized pyrazole derivatives and evaluated their cytotoxicity against Ehrlich Ascites Carcinoma cells, highlighting the potential of such compounds in cancer research (Hassan et al., 2014).
Synthesis and Structure Determination : Kariuki et al. (2022) demonstrated the synthesis of a compound structurally similar to the one , underscoring the importance of structural determination in understanding the properties of such molecules (Kariuki et al., 2022).
Fluorescence Binding with Bovine Serum Albumin : A study by Meng et al. (2012) synthesized and characterized novel p-hydroxycinnamic acid amides, similar to the compound , and investigated their interactions with bovine serum albumin, an essential aspect in drug delivery systems (Meng et al., 2012).
Mechanism of Action
- RGFP966 selectively inhibits histone deacetylase 3 (HDAC3) with an IC50 value of 80 nM. Unlike other HDACs, it does not inhibit any other HDACs at concentrations up to 15 μM .
- This compound suppresses HDAC3 expression, leading to several downstream effects:
- This compound’s pharmacokinetic properties include:
Target of Action
Mode of Action
Pharmacokinetics
Properties
IUPAC Name |
(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVQHYHDYFTPDV-VCABWLAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026037 | |
Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357389-11-7 | |
Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary target of RGFP966?
A1: this compound selectively inhibits HDAC3, a class I histone deacetylase. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with HDAC3?
A2: While the exact binding mode of this compound to HDAC3 requires further investigation, it is likely similar to other HDAC inhibitors, interacting with the enzyme's catalytic domain and blocking its deacetylase activity. [, , ]
Q3: What are the downstream effects of HDAC3 inhibition by this compound?
A3: HDAC3 inhibition by this compound leads to increased histone acetylation, affecting the expression of various genes involved in diverse cellular processes, including:
- Increased expression of neurotrophic factors: this compound treatment has been shown to elevate the expression of brain-derived neurotrophic factor (BDNF) in various models, potentially contributing to its neuroprotective effects. [, ]
- Modulation of inflammatory pathways: this compound can attenuate the expression of pro-inflammatory cytokines like TNF-α and IL-1β, potentially by interfering with the NF-κB pathway. [, , , , , , , ]
- Regulation of apoptosis: this compound has demonstrated both pro-apoptotic and anti-apoptotic effects depending on the cell type and context. It can induce apoptosis in cancer cells while protecting neurons from apoptosis in neurodegenerative disease models. [, , , , , , ]
- Influence on oxidative stress: this compound has been shown to reduce oxidative stress markers in various models, potentially by activating the Nrf2 antioxidant pathway. [, , , , ]
Q4: What makes this compound a promising therapeutic agent compared to pan-HDAC inhibitors?
A4: this compound's selectivity for HDAC3 offers potential advantages over pan-HDAC inhibitors, including a reduced risk of off-target effects and improved safety profiles. [, , , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C21H19FN4O, and its molecular weight is 374.4 g/mol. [, ]
Q6: Is there information available regarding this compound's compatibility with various materials or its stability under different conditions?
A6: Currently, specific information regarding material compatibility and stability of this compound is limited in the provided research. Further studies are needed to assess its performance and applications under various conditions.
Q7: What disease models have been used to study the therapeutic potential of this compound?
A7: this compound has been investigated in various in vitro and in vivo models, including:
- Neurodegenerative diseases: Alzheimer's disease [, , ], Huntington's disease [], traumatic brain injury [], spinal cord injury [], and optic nerve injury [].
- Cardiovascular diseases: Diabetic cardiomyopathy [, ], hypertension [], and neointimal hyperplasia [].
- Metabolic disorders: Diabetes [, ].
- Cancer: Hepatocellular carcinoma [], B cell lymphoma [], cutaneous T cell lymphoma [], and prostate cancer [].
Q8: What are the key findings from in vivo studies using this compound?
A8: In vivo studies have shown that this compound can:
- Improve motor function and reduce brain damage in models of stroke and TBI. [, ]
- Attenuate neuroinflammation and demyelination in a cuprizone-induced demyelinating mouse model, suggesting potential benefits in multiple sclerosis. []
- Reduce infarct size and improve functional recovery in a model of ischemic stroke. []
- Prevent retinal ganglion cell death after optic nerve injury. []
- Improve memory function in a mouse model of Alzheimer's disease. [, ]
- Reduce aortic fibrosis and inflammation in a mouse model of diabetes. []
- Suppress tumor growth and migration in a model of hepatocellular carcinoma. []
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